

# Physical and chemical properties of 3-Methyl-5-nitro-1H-indole

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## Compound of Interest

Compound Name: 3-Methyl-5-nitro-1H-indole

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **3-Methyl-5-nitro-1H-indole**

## Abstract

**3-Methyl-5-nitro-1H-indole** is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of an electron-rich pyrrole ring with a nitro-substituted benzene ring, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of **3-Methyl-5-nitro-1H-indole**, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

## Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.<sup>[1][2]</sup> Its remarkable biological versatility stems from its ability to mimic peptide structures and engage in various interactions with biological targets such as enzymes and receptors.<sup>[3][4]</sup> The functionalization of the indole nucleus allows for the fine-tuning of a compound's pharmacological profile.

**3-Methyl-5-nitro-1H-indole** emerges as a particularly strategic starting material. The methyl group at the C3 position (skatole scaffold) blocks the most reactive site of the indole ring, thereby directing further functionalization.<sup>[5]</sup> Concurrently, the nitro group at the C5 position acts as a powerful electron-withdrawing group and a synthetic handle. It not only modulates the electronic properties of the entire molecule but can also be readily transformed into other functional groups, such as amines, providing a gateway to diverse chemical libraries.<sup>[6]</sup> This guide will delve into the essential characteristics of this compound, providing the foundational knowledge required for its application in complex synthetic campaigns.

## Physicochemical and Spectroscopic Profile

The intrinsic properties of **3-Methyl-5-nitro-1H-indole** dictate its behavior in chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.

## Core Properties

The compound typically appears as a yellow crystalline solid, a characteristic attributed to the nitroaromatic chromophore.<sup>[7]</sup> Its solubility profile is typical for a moderately polar organic molecule; it exhibits poor solubility in water but is soluble in common organic solvents like DMSO and ethanol.<sup>[8]</sup>

Property	Value	Source(s)
IUPAC Name	3-methyl-5-nitro-1H-indole	[9]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[9]
Molecular Weight	176.17 g/mol	[9]
CAS Number	61861-88-9	[9]
Appearance	Yellow solid	[7][10]
Melting Point	130-131 °C	[10]
SMILES	CC1=CNC2=C1C=C(C=C2)-- INVALID-LINK--[O-]	[9]
InChIKey	LPFQDJBJGFUMRG- UHFFFAOYSA-N	[9]

## Spectroscopic Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Methyl-5-nitro-1H-indole**. The key spectral features are a direct reflection of its molecular structure.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the C3-methyl protons (around 2.39 ppm), distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring (around 8.52 ppm).[10] The downfield shift of the aromatic protons is influenced by the electron-withdrawing nitro group.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the <sup>1</sup>H NMR data. It will show nine distinct carbon signals, including the methyl carbon (around 9.58 ppm) and aromatic carbons, with the carbon attached to the nitro group (C5) being significantly deshielded.[10]
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands include:
  - N-H Stretch: A sharp peak around 3400 cm<sup>-1</sup> corresponding to the indole N-H bond.[11]

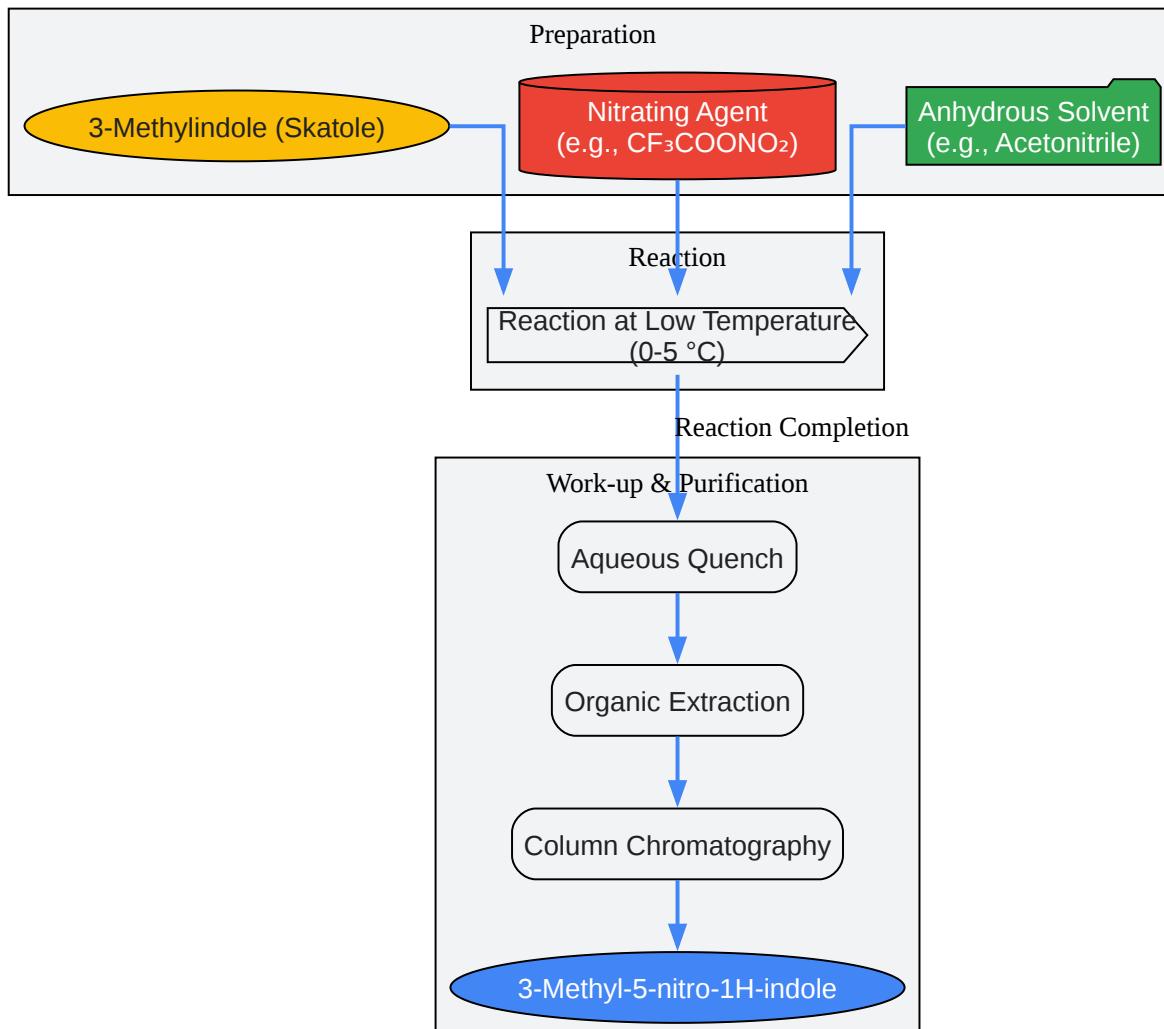
- Aromatic C-H Stretch: Signals just above  $3000\text{ cm}^{-1}$ .
- Asymmetric & Symmetric  $\text{NO}_2$  Stretch: Strong, characteristic peaks around  $1500\text{-}1560\text{ cm}^{-1}$  and  $1330\text{-}1370\text{ cm}^{-1}$ , respectively. These are definitive for the nitro group.
- C=C Aromatic Stretch: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.[11]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion ( $\text{M}^+$ ) peak at  $\text{m/z} = 176$ , confirming the molecular weight.[10] Common fragmentation patterns involve the loss of  $\text{NO}_2$  ( $\text{m/z} = 130$ ) and other characteristic fragments of the indole core.[9]

## Synthesis and Chemical Reactivity

The synthesis of **3-Methyl-5-nitro-1H-indole** is typically achieved through the regioselective nitration of 3-methylindole (skatole). The choice of nitrating agent and reaction conditions is critical to control selectivity and minimize side-product formation.

## Synthetic Workflow: Electrophilic Nitration

A common and effective method involves the use of a nitrating agent in a non-acidic medium to prevent polymerization of the acid-sensitive indole ring. The workflow below illustrates a typical laboratory-scale synthesis.



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Caption: Synthetic workflow for **3-Methyl-5-nitro-1H-indole**.

## Causality in Experimental Design

- Choice of Substrate: 3-methylindole is used because the C3 position is already substituted, preventing nitration at this highly reactive site and favoring substitution on the benzene ring.
- Nitrating Agent: Traditional nitrating agents like nitric acid can cause degradation of the indole. Milder, non-acidic reagents, such as trifluoroacetyl nitrate (generated *in situ* from tetramethylammonium nitrate and trifluoroacetic anhydride), provide a controlled electrophilic source of  $\text{NO}_2^+$ , ensuring high regioselectivity for the C5 position.[\[12\]](#)
- Low Temperature: The reaction is conducted at low temperatures (0–5 °C) to manage its exothermic nature and suppress the formation of undesired byproducts.

## Chemical Reactivity

The reactivity of **3-Methyl-5-nitro-1H-indole** is a duality of its constituent parts:

- Indole Nucleus: While the C3 position is blocked, the N1 position remains reactive and can be alkylated or acylated under basic conditions.
- Nitro Group: The nitro group is a versatile functional handle. Its most significant transformation is its reduction to a primary amine (5-amino-3-methyl-1H-indole). This is a cornerstone reaction, as the resulting aniline derivative is a nucleophile ready for a vast range of subsequent reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.[\[6\]](#) This reduction is typically achieved with high efficiency using reagents like Pd/C with hydrogen gas or tin(II) chloride.

## Applications in Drug Discovery and Development

**3-Methyl-5-nitro-1H-indole** is not typically a final drug product but rather a crucial intermediate. Its value lies in providing a robust platform for building more complex molecules with therapeutic potential.[\[7\]](#)[\[13\]](#)

- Anticancer Agents: The corresponding 5-amino derivative is a precursor for synthesizing compounds that bind to biological targets like c-Myc G-quadruplex DNA, which is implicated in cancer cell proliferation.[\[6\]](#)[\[14\]](#)
- Antimicrobial Agents: The indole scaffold is present in many antimicrobial compounds. Derivatives of **3-Methyl-5-nitro-1H-indole** have been investigated for their activity against

various bacterial strains, including *Mycobacterium tuberculosis*.<sup>[3][15]</sup> Some derivatives function by inhibiting essential bacterial enzymes involved in DNA replication and transcription.<sup>[15]</sup>

- Enzyme Inhibitors: The structure serves as a template for designing inhibitors for various enzymes. For example, related indole derivatives have been developed as inhibitors of kinases and other signaling proteins crucial in disease pathways.<sup>[2]</sup>

Caption: Role as a key intermediate in drug development pathways.

## Experimental Protocols

The following protocols are provided as a self-validating system, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

### Protocol 5.1: Synthesis of 3-Methyl-5-nitro-1H-indole

Materials:

- 3-Methylindole (Skatole)
- Tetramethylammonium nitrate
- Trifluoroacetic anhydride
- Anhydrous acetonitrile
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 3-methylindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.
- Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.
- Addition of Reagent: While maintaining the temperature between 0–5 °C, add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile dropwise over 30 minutes. The trifluoroacetyl nitrate is generated in situ.
- Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield **3-Methyl-5-nitro-1H-indole** as a yellow solid.

## Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.

- Validation Criteria: The obtained spectra should match the reference data. For example, in  $\text{CDCl}_3$ , expect  $^1\text{H}$  NMR signals at  $\delta$  8.57 (d, 1H), 8.52 (s, 1H), 8.11 (dd, 1H), 7.38 (d, 1H), 7.14 (s, 1H), and 2.39 (s, 3H). The  $^{13}\text{C}$  NMR should show 9 distinct signals.[10]
- FT-IR Spectroscopy:
  - Acquire an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
  - Validation Criteria: Confirm the presence of strong absorption bands for the N-O stretches of the nitro group (approx.  $1510\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ ) and the N-H stretch of the indole (approx.  $3400\text{ cm}^{-1}$ ).
- Mass Spectrometry:
  - Obtain a mass spectrum using GC-MS (with EI source).
  - Validation Criteria: The spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 176$ . Key fragments at  $\text{m/z} = 130$  ( $[\text{M}-\text{NO}_2]^+$ ) should be present.[10]

## Safety and Handling

**3-Methyl-5-nitro-1H-indole** is classified as an irritant.[9]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautions:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and contact with skin and eyes.
  - Store in a tightly sealed container in a cool, dry place.

## Conclusion

**3-Methyl-5-nitro-1H-indole** stands out as a high-value synthetic intermediate due to its unique combination of a blocked C3 position and an activatable C5 nitro group. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting point for constructing complex molecular architectures. The protocols and data presented in this guide offer a robust framework for researchers to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery and development endeavors.

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